Isopropyl dodec-11-enylfluorophosphonate

作用机制

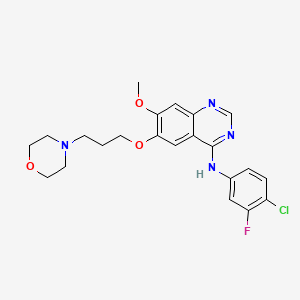

十二烯基异丙基氟磷酸酯通过拮抗中枢大麻素受体 (CB1) 和抑制脂肪酸酰胺水解酶 (FAAH) 来发挥作用。 该化合物与这些靶标的活性位点结合,阻断其活性并调节内源性大麻素信号通路 。 这种双重抑制机制是其在疼痛管理和神经保护方面具有潜在治疗效果的原因 .

类似化合物:

十二烷基异丙基氟磷酸酯: 结构相似,但在烷基链中缺少双键。

十二烷基磺酰氟异丙酯: 另一种有机磷化合物,对大麻素受体具有相似的抑制作用.

独特性: 十二烯基异丙基氟磷酸酯的独特性在于其对 CB1 和 FAAH 的双重抑制作用,这在其他类似化合物中并不常见。 这种双重作用使其成为研究内源性大麻素系统及其相关生理过程的宝贵工具 .

生化分析

Biochemical Properties

Isopropyl dodec-11-enylfluorophosphonate interacts with the central cannabinoid receptor (CB1) and FAAH . The nature of these interactions involves the compound acting as an antagonist to the CB1 receptor and an inhibitor to FAAH .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with the CB1 receptor and FAAH . By antagonizing the CB1 receptor and inhibiting FAAH, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the CB1 receptor and FAAH . This leads to the inhibition of these biomolecules, resulting in changes in gene expression .

准备方法

合成路线和反应条件: 十二烯基异丙基氟磷酸酯的合成涉及在氟化剂存在下,将 11-十二烯醇与三氯化磷和异丙醇反应 。 该反应通常在受控温度和压力条件下进行,以确保高产率和纯度。

工业生产方法: 十二烯基异丙基氟磷酸酯的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器并持续监测反应参数,以保持一致性和质量 .

化学反应分析

反应类型: 十二烯基异丙基氟磷酸酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的膦酸。

还原: 还原反应可以将该化合物转化为膦酸酯。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用如氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂用于取代反应.

主要形成的产物:

氧化: 膦酸。

还原: 膦酸酯。

科学研究应用

十二烯基异丙基氟磷酸酯在科学研究中具有广泛的应用,包括:

相似化合物的比较

Isopropyl dodecylfluorophosphonate: Similar in structure but lacks the double bond in the alkyl chain.

Isopropyl dodecanesulfonyl fluoride: Another organophosphorus compound with similar inhibitory effects on cannabinoid receptors.

Uniqueness: Isopropyl dodec-11-enylfluorophosphonate is unique due to its dual inhibition of CB1 and FAAH, which is not commonly observed in other similar compounds. This dual action makes it a valuable tool in research focused on the endocannabinoid system and its associated physiological processes .

属性

IUPAC Name |

12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGAHLUSUUTRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

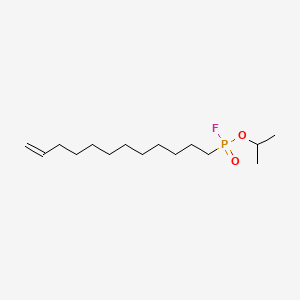

CC(C)OP(=O)(CCCCCCCCCCC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

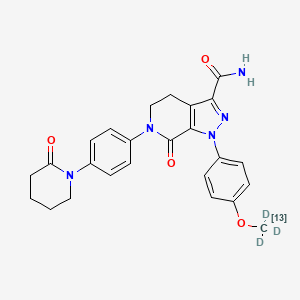

Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?

A: this compound acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that this compound likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.

Q2: The research mentions this compound as a potential tool for studying cannabinoid receptors. Could you elaborate on this?

A: Research suggests that this compound can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing this compound with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)